6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may produce various substituted quinoline derivatives .
Scientific Research Applications
6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-quinolinol
Uniqueness
6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a quinoline core with a diphenylmethylpiperazine moiety makes it particularly interesting for various scientific and industrial applications .
Properties
Molecular Formula |
C32H28ClN3O |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H28ClN3O/c33-26-16-17-28-27(22-26)29(23-10-4-1-5-11-23)31(32(37)34-28)36-20-18-35(19-21-36)30(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,22,30H,18-21H2,(H,34,37) |
InChI Key |
YZNIFSRDTPSDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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